Sodium 3-sulfobenzoate

Description

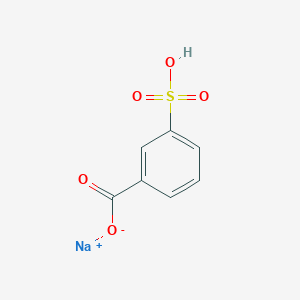

Sodium 3-sulfobenzoate (CAS: 17625-03-5) is the sodium salt of 3-sulfobenzoic acid, with the molecular formula C₇H₅NaO₅S and a molecular weight of 224.16 g/mol . It is a white to off-white hygroscopic powder, highly soluble in water, and widely used in industrial and laboratory settings. Key applications include:

- Chemical Synthesis: As a precursor for ionic liquids (e.g., 1-hexyl-3-propanenitrileimidazolium sulfobenzoate) and coordination complexes with lanthanides (e.g., {[Ce(3-SBH)(H₂O)₄]₂CB₆}·4NO₃) .

- Industrial Uses: Dye production in textiles, pH regulation in cosmetics, and intermediates for pharmaceuticals and agrochemicals .

- Solubility Behavior: Exhibits temperature-dependent solubility in binary solvent systems (e.g., sodium chloride/water, ethanol/water) between 278.15–323.15 K .

Properties

CAS No. |

17625-03-5 |

|---|---|

Molecular Formula |

C7H5NaO5S |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

sodium;3-carboxybenzenesulfonate |

InChI |

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |

InChI Key |

KQHKITXZJDOIOD-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+] |

Other CAS No. |

17625-03-5 |

physical_description |

White crystalline solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Synonyms |

3-Sulfobenzoic Acid Sodium Salt; Monosodium 3-Sulfobenzoate; Monosodium m-Sulfobenzoate; Sodium 3-Carboxybenzene-1-sulfonate; Sodium 3-Carboxybenzenesulfonate; Sodium Hydrogen 3-Sulfobenzoate; Sodium m-Sulfobenzoate; m-Sulfobenzoic Acid Monosodium Sa |

Origin of Product |

United States |

Preparation Methods

Azeotropic Distillation Method

This method, patented by Hoechst AG, involves hydrolyzing 3-(chlorosulfonyl)benzoic acid in a water-immiscible solvent (e.g., toluene or chlorobenzene) and removing water via azeotropic distillation.

Procedure:

-

Reactant Mixing : 3-(chlorosulfonyl)benzoic acid (20–40% water content) is combined with water (0.4–2 parts by weight) and solvent (1.5–3 parts by weight).

-

Azeotropic Distillation : The mixture is heated to boiling, and water is removed as an azeotrope with the solvent. The solvent is recycled.

-

Crystallization : After complete water removal, the mixture is cooled to 5–40°C, yielding 3-sulfobenzoic acid crystals.

-

Neutralization : The acid is reacted with sodium hydroxide, and residual water is again removed via azeotropic distillation.

Example Data:

| Component | Quantity | Purity/Yield |

|---|---|---|

| 3-(chlorosulfonyl)benzoic acid | 195.3 g (0.89 mol) | 28.6% water content |

| Sodium hydroxide (33%) | 108 g (0.89 mol) | — |

| Sodium 3-sulfobenzoate | 190.4 g | 97.3% purity, 93.3% yield |

Advantages :

Traditional Sulfonation with Oleum

This method sulfonates benzoic acid using oleum (fuming sulfuric acid) but generates significant effluent.

Procedure:

-

Sulfonation : Benzoic acid is heated with oleum at 130°C.

-

Quenching : The product is poured into a water-ice mixture.

-

Salting Out : Sodium chloride is added to precipitate the sodium salt.

Example Data:

| Component | Quantity | Yield/Purity |

|---|---|---|

| Benzoic acid | 122.1 g (1.0 mol) | — |

| Oleum | 405 g | — |

| This compound | 204.4 g | 96% purity, 88% yield |

Drawbacks :

Sulfonation with Sulfur Trioxide

Sulfur trioxide (SO₃) offers a direct sulfonation route but poses handling challenges.

Procedure:

-

Reaction : Benzoic acid reacts with stoichiometric SO₃ at 80–100°C.

-

Neutralization : The sulfonic acid is neutralized with NaOH.

Challenges :

Neutralization of 3-Sulfobenzoic Acid

3-Sulfobenzoic acid, synthesized via hydrolysis of 3-(chlorosulfonyl)benzoic acid, is neutralized to form the sodium salt.

Example:

-

Acid Preparation : 321.2 g of crude 3-(chlorosulfonyl)benzoic acid (33.9% water) yields 212.3 g (0.96 mol) of pure acid.

-

Neutralization : Reacting with NaOH produces this compound with 93.3% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Effluent Generated | Energy Use |

|---|---|---|---|---|

| Azeotropic Distillation | 93.3 | 97.3 | Low | Moderate |

| Oleum Sulfonation | 88.0 | 96.0 | High | High |

| Sulfur Trioxide | 85–90 | 95–97 | Moderate | Moderate |

Key Findings :

-

The azeotropic method outperforms others in yield, purity, and environmental impact.

-

Traditional methods remain relevant for small-scale production but are industrially inefficient.

Industrial-Scale Production Considerations

Scientific Research Applications

Dyeing and Textiles

Sodium 3-sulfobenzoate plays a crucial role in the dyeing industry. It is primarily used as a key component in the production of dyes and pigments for textile applications. Its properties enhance the solubility and stability of dyes, making it an essential additive for achieving vibrant colors and improved dye uptake in fabrics .

Cosmetics

In the cosmetics sector, this compound serves as a pH regulator and buffering agent . It is commonly incorporated into personal care products such as shampoos, soaps, and creams to maintain product stability and enhance skin compatibility. Its ability to stabilize formulations makes it valuable in ensuring consistent product quality .

Industrial Applications

The compound is utilized as a chemical intermediate in various industrial processes, including the synthesis of pharmaceuticals, agrochemicals, and polymers. Its water-soluble nature allows it to be integrated into different chemical reactions efficiently. Additionally, this compound has been explored for its potential in creating functional materials such as nanofibrous membranes for filtration applications .

Laboratory Reagent

This compound is frequently employed as a reagent in laboratory experiments due to its stable properties and water solubility. It is used in chemical analysis and synthesis processes, including the preparation of specific metal complexes that are important in various research fields .

Case Study: Nanofibrous Membranes

A study demonstrated that poly(vinyl alcohol-co-ethylene) nanofibrous membranes modified with this compound exhibited enhanced properties for filtration applications. The modification improved the membranes' ability to separate charged particles effectively .

Case Study: Lysozyme Separation

Research focused on fabricating porous alginate beads functionalized with this compound for lysozyme separation. The electrostatic interactions between the anionic beads and lysozyme facilitated efficient separation processes, showcasing the compound's utility in biotechnological applications .

Mechanism of Action

The mechanism of action of sodium 3-sulfobenzoate involves its ability to interact with various molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged species, making it effective in catalysis and stabilization processes. The pathways involved include ionic interactions and hydrogen bonding, which facilitate its role in various chemical and biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium 2-Iodobenzenesulfonate (CAS: 62973-69-7)

- Molecular Formula : C₆H₄INaO₃S .

- Key Differences : The iodine substituent at the 2-position increases molecular weight (302.06 g/mol) and steric bulk, reducing solubility in polar solvents compared to sodium 3-sulfobenzoate. Primarily used in organic synthesis for coupling reactions .

2,6-Naphthalenedisulfonic Acid Disodium Salt (CAS: 1655-45-4)

- Molecular Formula : C₁₀H₆Na₂O₆S₂ .

- Key Differences : The naphthalene backbone and dual sulfonate groups enhance hydrophilicity and chelation capacity, making it suitable for stabilizing dyes and surfactants. This compound lacks this extended aromatic system, limiting its use in high-temperature dyeing processes .

Prednisolone Sodium Sulfobenzoate (CAS: 630-67-1)

- Molecular Formula : C₂₈H₃₁NaO₈S .

- Key Differences: A steroid-sulfobenzoate conjugate, this compound demonstrates how sulfobenzoate groups enhance drug solubility and bioavailability.

Physicochemical Properties

Industrial and Commercial Aspects

- Availability : this compound is widely supplied by manufacturers like Thermo Scientific, Sigma-Aldrich, and Shandong Ench Chemical .

- Cost : Priced at 348–2335 SEK (Thermo Scientific), comparable to 2,6-naphthalenedisulfonic acid disodium salt (≈2000 SEK/kg) but cheaper than specialized derivatives like prednisolone sulfobenzoate (>5000 SEK/g) .

Biological Activity

Sodium 3-sulfobenzoate, with the CAS number 17625-03-5, is a sodium salt of 3-sulfobenzoic acid. It is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article delves into its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C₇H₅NaO₅S

- Molecular Weight : 224.17 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Highly soluble in water (100 g/L at 20.5 °C)

- Melting Point : ≥300 °C

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity. It has been used in the synthesis of ionomers that exhibit long-term antimicrobial effects, remaining effective even after six days of exposure .

- Dyeability and Stain Resistance : This compound improves the dyeability and stain resistance of polymer fibers, which is particularly beneficial in textile applications .

- Impact on Polymer Science : this compound is utilized in creating functionalized nanofibers that enhance material properties through its strong anionic groups. This property allows it to react with hydroxyl groups in polymers such as polyvinyl alcohol (PVA), leading to improved mechanical and thermal stability .

Antimicrobial Activity

A study highlighted the effectiveness of this compound in inhibiting bacterial growth. The compound showed significant antimicrobial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to its sulfonate groups .

Polymer Applications

This compound has been integrated into poly(butylene terephthalate) ionomers, enhancing their properties for use in biomedical applications. These ionomers demonstrated sustained antimicrobial activity, making them suitable for medical devices that require biocompatibility and resistance to microbial colonization .

Case Studies

-

Case Study on Textile Applications :

- Objective : To evaluate the effect of this compound on dye uptake in polyester fibers.

- Methodology : Polyester samples were treated with varying concentrations of this compound before dyeing.

- Results : The treated fibers exhibited a significant increase in dye uptake compared to untreated samples, demonstrating enhanced color intensity and uniformity.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial effectiveness of this compound in a controlled environment.

- Methodology : Bacterial cultures were exposed to different concentrations of this compound over a period of six days.

- Results : A concentration-dependent inhibition was observed, with complete inhibition at higher concentrations within the first three days .

Data Table: Properties and Activities

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C₇H₅NaO₅S |

| Molecular Weight | 224.17 g/mol |

| Melting Point | ≥300 °C |

| Solubility | 100 g/L at 20.5 °C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Improvement in Dyeability | Significant increase in dye uptake in polyester fibers |

| Application in Polymer Science | Enhances mechanical properties of PVA-based nanofibers |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Sodium 3-sulfobenzoate with high purity, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves sulfonation of benzoic acid derivatives followed by neutralization with sodium hydroxide. Key steps include:

- Reaction Optimization : Monitor sulfonation efficiency via in situ pH adjustments and temperature control (e.g., 80–100°C for 4–6 hours) to minimize byproducts .

- Purification : Use recrystallization from ethanol/water mixtures, followed by vacuum drying. Purity validation via HPLC (≥98% purity threshold) and elemental analysis (C, H, S, Na content) is critical .

- Reproducibility : Document reagent stoichiometry, solvent ratios, and crystallization conditions in detail, adhering to journal guidelines for experimental reporting .

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectroscopic data be addressed?

- Methodological Answer :

- Primary Techniques :

- FT-IR : Confirm sulfonate (-SO₃⁻) stretching bands (1040–1220 cm⁻¹) and carboxylate (-COO⁻) peaks (1550–1650 cm⁻¹) .

- ¹H/¹³C NMR : Compare aromatic proton shifts (δ 7.5–8.5 ppm) and carboxylate carbon signals (δ 170–175 ppm) against literature .

- Resolving Contradictions : Cross-validate with elemental analysis and X-ray crystallography. If discrepancies persist, re-examine solvent effects or sample hydration states, and consult computational models (e.g., DFT for predicted spectra) .

Q. How do pH and ionic strength influence the solubility of this compound in aqueous systems?

- Methodological Answer :

- Experimental Design : Conduct solubility studies using UV-Vis spectroscopy or gravimetric analysis across pH 2–12 and ionic strengths (0.1–1.0 M NaCl).

- Data Interpretation : Plot solubility vs. pH to identify dissociation constants (pKa₁ for -SO₃H ≈ 1.5; pKa₂ for -COOH ≈ 4.2). Note reduced solubility at high ionic strength due to salting-out effects .

Advanced Research Questions

Q. What strategies can resolve mechanistic ambiguities in the catalytic degradation of this compound under oxidative conditions?

- Methodological Answer :

- Controlled Experiments : Use radical scavengers (e.g., tert-butanol for •OH quenching) to identify dominant degradation pathways.

- Advanced Analytics : Employ LC-MS/MS to track intermediate products (e.g., hydroxylated benzoates) and propose reaction pathways.

- Kinetic Modeling : Fit time-resolved degradation data to pseudo-first-order or Langmuir-Hinshelwood models to infer surface-mediated vs. homogeneous mechanisms .

Q. How can researchers design studies to probe the interactions between this compound and biological macromolecules (e.g., proteins)?

- Methodological Answer :

- Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (Kd).

- Structural Analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding sites, validated by mutagenesis studies or cryo-EM .

Q. What experimental frameworks are effective for reconciling contradictory data in this compound’s stability under thermal stress?

- Methodological Answer :

- Multi-Method Validation : Combine thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerated aging studies (40–80°C, 75% RH).

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or environmental factor impacts. Use Arrhenius modeling to extrapolate long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.